molecular formula C21H20O3 B3151377 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol CAS No. 71128-89-7

2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol

Cat. No.: B3151377
CAS No.: 71128-89-7
M. Wt: 320.4 g/mol
InChI Key: MIMSFSSJLXCWDI-UHFFFAOYSA-N
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Description

2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol is an organic compound with the molecular formula C22H22O3 It is a phenolic compound characterized by the presence of hydroxyl groups and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and a base catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,6-dimethylphenol, formaldehyde, and a base catalyst (e.g., sodium hydroxide).

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 80-100°C) and under controlled pH conditions.

    Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and phenols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and its role in biological systems.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its activity, allowing it to form hydrogen bonds and interact with various biomolecules. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: A precursor in the synthesis of 2,6-Bis(2-hydroxy-5-methylphenyl)-4-methylphenol.

    2,4-Dimethylphenol: Similar in structure but with different substitution patterns.

    Bisphenol A: A well-known phenolic compound with different applications and properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2,6-bis(2-hydroxy-5-methylphenyl)-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-12-4-6-19(22)15(8-12)17-10-14(3)11-18(21(17)24)16-9-13(2)5-7-20(16)23/h4-11,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMSFSSJLXCWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534128
Record name 1~5~,2~5~,3~5~-Trimethyl[1~1~,2~1~:2~3~,3~1~-terphenyl]-1~2~,2~2~,3~2~-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71128-89-7
Record name 1~5~,2~5~,3~5~-Trimethyl[1~1~,2~1~:2~3~,3~1~-terphenyl]-1~2~,2~2~,3~2~-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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